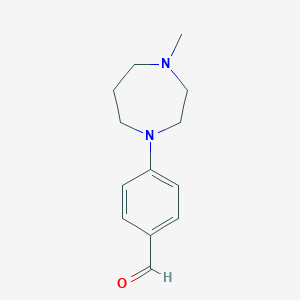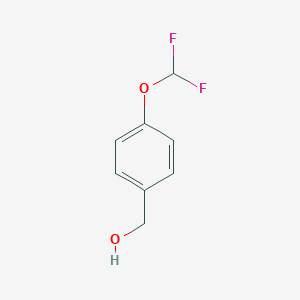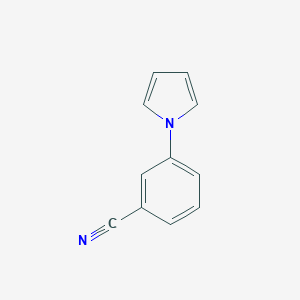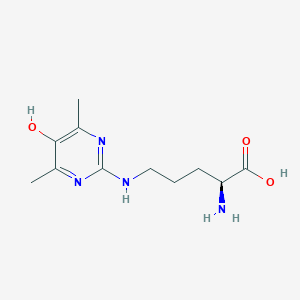
Argpyrimidine
Übersicht
Beschreibung
Argpyrimidine is an organic compound with the chemical formula C11H18N4O3 . It is an advanced glycation end-product (AGE) formed from arginine and methylglyoxal through the Maillard reaction . Argpyrimidine has been studied for its potential involvement in aging diseases and Diabetes Mellitus .
Synthesis Analysis
In vivo, argpyrimidine is synthesized from a Methylglyoxal (MG) mediated modification on an arginine residue in a protein . Methylglyoxal is formed through the Polyol pathway, the degradation of triose phosphates from Glycolysis, acetone metabolism, protein Glycation, or Lipid peroxidation . In vitro, argpyrimidine has been synthesized through incubation with methylglyoxal and other higher sugars at physiological conditions .
Molecular Structure Analysis
Argpyrimidine has a molecular formula of C11H18N4O3, with an average mass of 254.286 Da and a monoisotopic mass of 254.137894 Da .
Chemical Reactions Analysis
The formation of advanced glycation end products (AGEs) has been considered to be a potential causative factor of injury to lens epithelial cells (LECs). Damage of LECs is believed to contribute to cataract formation .
Physical And Chemical Properties Analysis
Argpyrimidine has a density of 1.3±0.1 g/cm3, a boiling point of 517.2±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties : Argpyrimidine has antioxidant properties, protecting against lipid peroxidation, scavenging superoxide anions, hydrogen peroxide, and preventing free-radical-mediated DNA damage. This suggests its potential relevance in conditions like diabetes mellitus and neurodegenerative diseases (Sreejayan et al., 2008).
Biomarker in Schizophrenia : In patients with refractory schizophrenia, increased accumulation of argpyrimidine-modified proteins was found in red blood cells, indicating its potential as a biomarker for diseases involving carbonyl stress (Ishida et al., 2017).
Role in Cataract Formation : High levels of argpyrimidine were identified in brunescent cataractous lenses, suggesting its involvement in the aging process and cataract formation in the human lens (Padayatti et al., 2001).
Antiglycation Potential : Argpyrimidine demonstrated the ability to inhibit non-enzymatic protein glycation, suggesting a beneficial function as an antiglycating agent (Bhattacherjee et al., 2017).
Nuclear Localization in Neural Cells : Argpyrimidine is predominantly produced in cortical plate neurons and located in the nucleus, implying a potential role in neural differentiation and maintenance of the differentiated state (Nakadate et al., 2009).
Drug Delivery System in Diabetes : Argpyrimidine-tagged nanoparticles have been developed for targeted drug delivery in diabetes, utilizing its interaction with cell surface receptors for advanced glycation end products (Bhattacherjee et al., 2016).
Role in Lung Cancer : Argpyrimidine-modified proteins, particularly heat shock protein 27, were found in non-small cell lung cancer tissues, suggesting a mechanism for cancer cells to evade apoptosis (van Heijst et al., 2006).
Presence in Beer : Argpyrimidine was identified in beer, indicating its formation during the brewing process and potential implications for food chemistry (Glomb et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590274 | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Argpyrimidine | |
CAS RN |
195143-52-3 | |
| Record name | Argpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



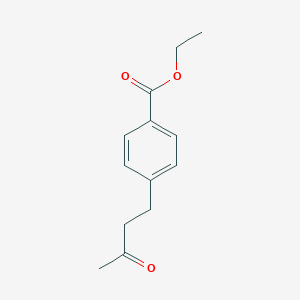
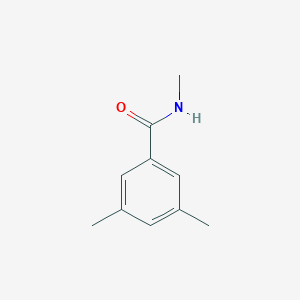

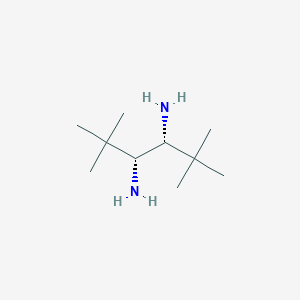
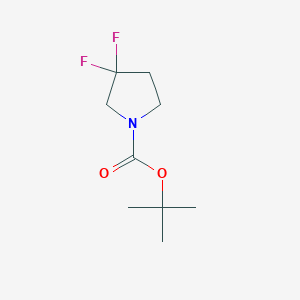
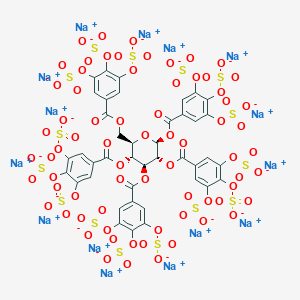
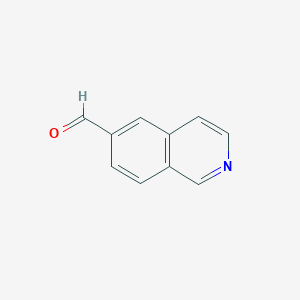
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
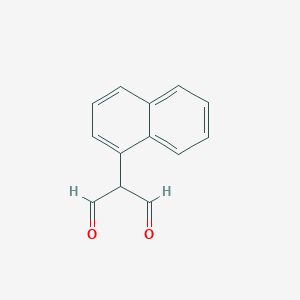

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
